The compound (2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide is a complex organic molecule characterized by multiple functional groups and stereocenters. Its structure includes a heptazacyclotricosane framework with various substituents such as amines and hydroxy groups that contribute to its potential biological activity. The presence of multiple oxo groups and a carboxamide suggests that it may interact with biological targets through hydrogen bonding and hydrophobic interactions.
N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2, also known as LY2510924, is a small molecule studied for its potential as a CXCR4 antagonist. CXCR4 (C-X-C chemokine receptor type 4) is a G protein-coupled receptor involved in various cellular processes, including cell migration, adhesion, and proliferation .
LY2510924 has been investigated for its ability to inhibit the binding of SDF-1 (stromal cell-derived factor 1) to CXCR4. SDF-1 is a chemokine that plays a role in the homing and survival of cancer cells . By blocking the interaction between SDF-1 and CXCR4, LY2510924 may have potential antineoplastic (anti-cancer) activity. Studies have shown that LY2510924 is a potent and selective CXCR4 antagonist with an IC50 (half maximal inhibitory concentration) of 0.079 nM for SDF-1 binding .
The chemical reactivity of this compound can be analyzed through various types of reactions typically mediated by enzymes in biological systems. Key reaction types include:
The biological activity of this compound is likely influenced by its structural features. Compounds with similar complex structures have been studied for their potential as:
Quantitative structure–activity relationship (QSAR) studies indicate that structural modifications can significantly affect the biological potency of similar compounds .
Synthesis of this compound may involve several key steps:
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
These methods help elucidate the mechanism of action and optimize the compound's efficacy .
Several compounds share structural similarities with the described compound. Here are a few notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. Cyclic Peptides | Contain cyclic structures similar to heptazacyclotriscosane | Antimicrobial and anticancer properties |
2. Benzodiazepines | Aromatic rings with nitrogen-containing heterocycles | CNS depressant effects |
3. Naphthalenes | Polycyclic aromatic hydrocarbons | Antitumor activity |
The uniqueness of the described compound lies in its intricate combination of multiple functional groups and stereochemistry that may confer specific biological activities not observed in simpler analogs.